4-(2,4-Dinitrophenylhydrazono)butanoic acid
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Overview
Description
4-(2,4-Dinitrophenylhydrazono)butanoic acid is an organic compound with the molecular formula C10H10N4O6. It is known for its distinctive structure, which includes a dinitrophenylhydrazone group attached to a butanoic acid backbone. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,4-Dinitrophenylhydrazono)butanoic acid can be synthesized through a condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid derivatives. The reaction typically involves the use of a solvent such as ethanol or methanol and may require acidic or basic conditions to facilitate the condensation process .
Industrial Production Methods
The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenylhydrazono)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Formation of dinitrophenylhydrazone oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted hydrazones
Scientific Research Applications
4-(2,4-Dinitrophenylhydrazono)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting aldehydes and ketones.
Biology: Employed in biochemical assays to study enzyme activities.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)butanoic acid involves its interaction with specific molecular targets. The compound can form stable hydrazone linkages with carbonyl groups, making it useful in detecting and quantifying aldehydes and ketones. The dinitrophenylhydrazone group enhances its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-(Nitroso(vinyl)amino)butanoic acid: Similar in structure but contains a nitroso group.
2,4-Dinitrophenylhydrazine: A precursor to 4-(2,4-Dinitrophenylhydrazono)butanoic acid, used in similar analytical applications.
Uniqueness
This compound is unique due to its specific hydrazone linkage and the presence of both nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
4093-65-6 |
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Molecular Formula |
C10H10N4O6 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5- |
InChI Key |
XIQVJSLOJWLIKA-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\CCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O |
Origin of Product |
United States |
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